molecular formula C5H5ClO4 B6326226 1-Chloro-1,2-cyclopropanedicarboxylic acid CAS No. 63751-90-6

1-Chloro-1,2-cyclopropanedicarboxylic acid

Cat. No.: B6326226
CAS No.: 63751-90-6
M. Wt: 164.54 g/mol
InChI Key: MWANFLQBKJMGKL-UHFFFAOYSA-N
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Description

1-Chloro-1,2-cyclopropanedicarboxylic acid is a cyclic dicarboxylic acid with the molecular formula C5H5ClO4 and a molecular weight of 164.54 g/mol. This compound is notable for its unique physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-cyclopropanedicarboxylic acid can be synthesized through the reaction of malonic acid derivatives with 1,2-dichloro compounds. The process involves the use of an alcoholate as a condensation agent, which is gradually added to a mixture of the malonic acid compound and the 1,2-dichloro compound . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,2-cyclopropanedicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives .

Scientific Research Applications

1-Chloro-1,2-cyclopropanedicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Chloro-1,2-cyclopropanedicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of human serine racemase, an enzyme involved in the biosynthesis of D-serine . The compound mimics the structure of malonic acid, allowing it to bind to the enzyme and inhibit its activity .

Comparison with Similar Compounds

  • Cyclopropane-1,1-dicarboxylic acid
  • Cyclopropanecarboxylic acid
  • Dimethyl 1,1-cyclopropanedicarboxylate
  • 1-Phenyl-1-cyclopropanecarboxylic acid

Uniqueness: 1-Chloro-1,2-cyclopropanedicarboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other cyclopropane derivatives . This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-chlorocyclopropane-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWANFLQBKJMGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,2-cyclopropanedicarboxylic acid
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1-Chloro-1,2-cyclopropanedicarboxylic acid
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1-Chloro-1,2-cyclopropanedicarboxylic acid
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1-Chloro-1,2-cyclopropanedicarboxylic acid
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1-Chloro-1,2-cyclopropanedicarboxylic acid

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